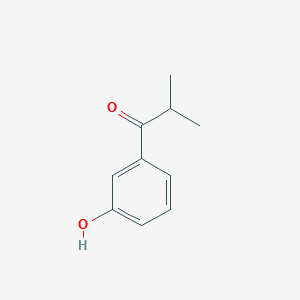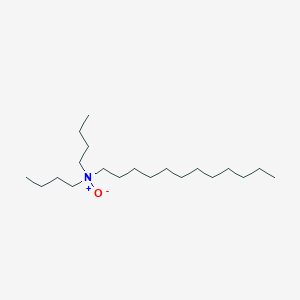![molecular formula C32H46O4 B14336936 Bis[4-(nonyloxy)phenyl]ethane-1,2-dione CAS No. 105100-96-7](/img/no-structure.png)
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by the presence of two nonyloxy groups attached to a phenyl ring, which is further connected to an ethane-1,2-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(nonyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-nonyloxybenzaldehyde with a suitable reagent to introduce the ethane-1,2-dione functionality. One common method is the use of a Claisen-Schmidt condensation reaction, followed by oxidation to form the desired diketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism by which Bis[4-(nonyloxy)phenyl]ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The diketone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nonyloxy groups provide hydrophobic characteristics, affecting the compound’s solubility and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Similar in structure but with pyridyl groups instead of nonyloxy groups.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains methoxy groups instead of nonyloxy groups.
1,2-Bis(4-(dimethylamino)phenyl)ethane-1,2-dione: Features dimethylamino groups instead of nonyloxy groups.
Uniqueness
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione is unique due to the presence of nonyloxy groups, which impart specific hydrophobic properties and influence the compound’s reactivity and interactions. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .
Propriétés
| 105100-96-7 | |
Formule moléculaire |
C32H46O4 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
1,2-bis(4-nonoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C32H46O4/c1-3-5-7-9-11-13-15-25-35-29-21-17-27(18-22-29)31(33)32(34)28-19-23-30(24-20-28)36-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 |
Clé InChI |
JDWHMHXZMMSDFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)




